molecular formula C10H14ClNO2 B3103175 (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride CAS No. 143251-58-5

(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride

Cat. No. B3103175
M. Wt: 215.67
InChI Key: SGKWQBMDOXGYAA-JXLXBRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04900737

Procedure details

β-Methyl(dl)phenylalanine hydrochloride (4 g), concentrated hydrochloric acid (20 ml) and formaldehyde (6 ml) were heated with stirring in an oil bath at 100° for 3.5 h and then evaporated to dryness to give a white froth which was dissolved in water (20 ml) and the pH adjusted to 4 with 5M NaOH, under nitrogen. The reaction mixture was stored at 5° for 60 h after which a precipitated white solid was recovered by filtration, washed with a small quantity of water and dried to yield the title compound (1.965 g) m.p. >260° (decomp).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:4]([C:6]([OH:8])=[O:7])[NH2:5].Cl.[CH2:16]=O.[OH-].[Na+]>O>[CH3:2][CH:3]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:16][NH:5][CH:4]1[C:6]([OH:8])=[O:7] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
Cl.CC(C(N)C(=O)O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an oil bath at 100° for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a white froth which
WAIT
Type
WAIT
Details
The reaction mixture was stored at 5° for 60 h
Duration
60 h
FILTRATION
Type
FILTRATION
Details
after which a precipitated white solid was recovered by filtration
WASH
Type
WASH
Details
washed with a small quantity of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1C(NCC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.965 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.